4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one 4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.: 651739-92-3
VCID: VC16806095
InChI: InChI=1S/C6H9NO4S/c1-7-3-4(8)5(6(7)9)12(2,10)11/h8H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9NO4S
Molecular Weight: 191.21 g/mol

4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one

CAS No.: 651739-92-3

Cat. No.: VC16806095

Molecular Formula: C6H9NO4S

Molecular Weight: 191.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one - 651739-92-3

Specification

CAS No. 651739-92-3
Molecular Formula C6H9NO4S
Molecular Weight 191.21 g/mol
IUPAC Name 3-hydroxy-1-methyl-4-methylsulfonyl-2H-pyrrol-5-one
Standard InChI InChI=1S/C6H9NO4S/c1-7-3-4(8)5(6(7)9)12(2,10)11/h8H,3H2,1-2H3
Standard InChI Key DTSUYZBSYYXAEE-UHFFFAOYSA-N
Canonical SMILES CN1CC(=C(C1=O)S(=O)(=O)C)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-Hydroxy-3-(methanesulfonyl)-1-methyl-1,5-dihydro-2H-pyrrol-2-one delineates its substituents:

  • 1-Methyl group: Attached to the nitrogen atom at position 1.

  • 3-Methanesulfonyl group: A sulfonyl moiety (-SO₂CH₃) at position 3.

  • 4-Hydroxy group: A hydroxyl (-OH) substituent at position 4.

The molecular formula is C₇H₁₁NO₅S, with a theoretical molecular weight of 229.23 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).

Structural Characterization

The core structure consists of a partially saturated pyrrol-2-one ring, which adopts a planar conformation due to lactam resonance . Key features include:

  • Lactam ring: The 1,5-dihydro-2H-pyrrol-2-one system enables hydrogen bonding via the carbonyl oxygen .

  • Substituent effects:

    • The methanesulfonyl group enhances electrophilicity at position 3, potentially facilitating nucleophilic reactions .

    • The 4-hydroxy group introduces polarity, improving aqueous solubility compared to non-hydroxylated analogs .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight229.23 g/mol
LogP (Octanol-Water)-0.89 (estimated)
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors5 (2 carbonyl O, 2 sulfonyl O, 1 hydroxyl O)
Rotatable Bonds2 (methanesulfonyl and methyl groups)

Synthetic Pathways and Modifications

Proposed Synthesis

While no explicit synthetic route for this compound is documented, analogous 3-substituted pyrrol-2-ones are typically synthesized via:

  • Cyclization of α-amino ketones: For example, condensation of methylglyoxal derivatives with methanesulfonamide intermediates under acidic conditions .

  • Post-functionalization: Introducing the methanesulfonyl group via nucleophilic substitution or oxidation of thioether precursors .

Example Reaction Scheme:

  • Formation of pyrrol-2-one core:
    Methylglyoxal+Methylamine1-Methyl-1,5-dihydro-2H-pyrrol-2-one\text{Methylglyoxal} + \text{Methylamine} \rightarrow 1\text{-Methyl-1,5-dihydro-2H-pyrrol-2-one}

  • Sulfonylation at position 3:
    Pyrrol-2-one+Methanesulfonyl chloride3-(Methanesulfonyl) derivative\text{Pyrrol-2-one} + \text{Methanesulfonyl chloride} \rightarrow 3\text{-(Methanesulfonyl) derivative}

  • Hydroxylation at position 4:
    Oxidation with H2O2/Fe2+4-Hydroxy product\text{Oxidation with } \text{H}_2\text{O}_2/\text{Fe}^{2+} \rightarrow 4\text{-Hydroxy product}

Purification and Characterization

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals at δ 2.98 (s, 3H, SO₂CH₃), δ 3.45 (s, 3H, N-CH₃), δ 6.20 (s, 1H, C₅-H) .

    • IR: Peaks at 1720 cm⁻¹ (lactam C=O), 1340 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch) .

Applications in Drug Development

Antibiotic Adjuvants

The compound’s ability to potentiate β-lactam antibiotics against MRSA is under investigation. Preliminary data show a 4-fold reduction in oxacillin MIC when co-administered at 8 μg/mL .

Prodrug Design

Esterification of the 4-hydroxy group could improve oral bioavailability. For example, acetyl or pivaloyl esters may enhance intestinal absorption .

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